[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine
Description
[1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl]methanamine is a pyrazole-derived compound featuring a 2,6-difluorophenyl group at the 1-position of the pyrazole ring and a methanamine substituent at the 3-position. Despite its structural interest, commercial availability of this compound has been discontinued, as noted in CymitQuimica’s 2025 catalog .
Properties
IUPAC Name |
[1-(2,6-difluorophenyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c11-8-2-1-3-9(12)10(8)15-5-4-7(6-13)14-15/h1-5H,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZYCANJSKCLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=CC(=N2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226657 | |
| Record name | 1H-Pyrazole-3-methanamine, 1-(2,6-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-79-1 | |
| Record name | 1H-Pyrazole-3-methanamine, 1-(2,6-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-methanamine, 1-(2,6-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithium Aluminium Hydride (LAH) Reduction
Lithium aluminium tetrahydride (LAH) is a robust reducing agent for converting carboxamides to amines. In a representative procedure from analogous systems, 1-methyl-1H-pyrazole-3-carboxamide was reduced with LAH in 1,4-dioxane at 100°C for 3 hours, yielding (1-methyl-1H-pyrazol-3-yl)methanamine. Adapting this protocol, the difluorophenyl-substituted carboxamide would undergo similar conditions:
| Starting Material | Reagent | Solvent | Temperature | Time | Yield* |
|---|---|---|---|---|---|
| 1-(2,6-Difluorophenyl)-1H-pyrazole-3-carboxamide | LAH (2.5 equiv) | 1,4-Dioxane | 100°C | 3 h | ~70% |
*Yield extrapolated from analogous reactions.
Post-reduction workup typically involves cautious quenching with methanol and aqueous hydrochloric acid, followed by purification via ion-exchange chromatography. The electron-withdrawing nature of the difluorophenyl group may necessitate extended reaction times compared to methyl-substituted analogs.
Nitrile Reduction Strategies
Pyrazole-3-carbonitriles serve as precursors to methanamines via hydride reduction. This two-step approach involves nitrile synthesis followed by reduction.
LAH-Mediated Nitrile Reduction
In a demonstrated protocol, 1-methyl-1H-pyrazole-3-carbonitrile was reduced with LAH in diethyl ether at room temperature, affording (1-methyl-1H-pyrazol-3-yl)methanamine in 48% yield. For the difluorophenyl analog:
| Starting Material | Reagent | Solvent | Temperature | Time | Yield* |
|---|---|---|---|---|---|
| 1-(2,6-Difluorophenyl)-1H-pyrazole-3-carbonitrile | LAH (3.0 equiv) | Diethyl Ether | 25°C | 12 h | ~55% |
*Yield estimated based on steric and electronic effects of the difluorophenyl group.
The reaction proceeds via intermediate imine formation, with careful control of stoichiometry critical to avoiding over-reduction. Post-reaction processing includes sequential quenching with water and sodium hydroxide, followed by magnesium sulfate drying.
Nucleophilic Substitution Reactions
Introducing the amine group via displacement of a leaving group (e.g., chloride) on a preconstructed pyrazole core offers modularity.
SN2 Displacement of Halides
While direct examples are scarce in literature, analogous systems demonstrate feasibility. For instance, 2-chloro-5-fluoro-3-nitropyridine underwent substitution with (1-methyl-1H-pyrazol-3-yl)methanamine in dimethyl sulfoxide (DMSO) at room temperature, yielding 5-fluoro-N-((1-methyl-1H-pyrazol-3-yl)methyl)-3-nitropyridin-2-amine. Adapting this for amine installation:
| Electrophilic Intermediate | Amine Source | Base | Solvent | Temperature | Yield* |
|---|---|---|---|---|---|
| 1-(2,6-Difluorophenyl)-3-(chloromethyl)-1H-pyrazole | Ammonia | K2CO3 | DMF | 80°C | ~40% |
*Theoretical yield assuming steric hindrance from the difluorophenyl group.
Optimization of leaving group reactivity (e.g., using bromides instead of chlorides) and polar aprotic solvents (e.g., DMSO) could enhance efficiency.
Pyrazole Ring Construction with Subsequent Functionalization
Building the pyrazole scaffold with pre-installed difluorophenyl and aminomethyl groups offers a convergent approach.
Cyclocondensation of Hydrazines with 1,3-Diketones
Pyrazole synthesis often begins with hydrazine and 1,3-diketones. For example, 2,4-dichloropyrimidine reacted with 3,5-dimethylpyrazole under microwave irradiation to form fused heterocycles. Adapting this:
| Hydrazine Derivative | 1,3-Diketone | Conditions | Product |
|---|---|---|---|
| 2,6-Difluorophenylhydrazine | Ethyl acetoacetate | HCl, Ethanol, Reflux | 1-(2,6-Difluorophenyl)-1H-pyrazole |
Subsequent functionalization at the 3-position could involve formylation followed by reductive amination or nitrile formation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Challenges | Scalability |
|---|---|---|---|
| Carboxamide Reduction | High yielding; Well-characterized | Requires carboxamide synthesis; LAH handling | Moderate |
| Nitrile Reduction | Direct route from nitriles | Over-reduction risks; Low yields | Low |
| Nucleophilic Substitution | Modular; Late-stage functionalization | Limited electrophile availability | High (if optimized) |
| Ring Construction | Convergent; Atom-economic | Multi-step synthesis | Low |
LAH-mediated reductions offer the most immediate applicability but require rigorous safety protocols. Nucleophilic substitution routes, while less explored, provide flexibility for derivative synthesis.
Experimental Optimization Considerations
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity in substitution reactions but may complicate purification.
- Temperature Control : Microwave-assisted synthesis (e.g., 80°C for 1 hour) can accelerate cyclocondensation steps.
- Purification : SCX ion-exchange chromatography effectively isolates primary amines from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the pyrazole ring or the difluorophenyl group, potentially leading to the formation of more reduced analogs.
Substitution: The difluorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its difluorophenyl group can enhance binding affinity and selectivity in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding interactions through hydrophobic and electronic effects, while the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The compound’s core pyrazole scaffold and 2,6-difluorophenyl group are shared with several pharmacologically active molecules. Key structural analogs include:
Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)
- Structure : Replaces pyrazole with a triazole ring and substitutes methanamine with a carboxamide group.
- Application: Approved antiepileptic drug for partial-onset seizures and Lennox-Gastaut syndrome .
- Key Differences : The triazole-carboxamide moiety enhances hydrogen-bonding capacity, critical for CNS penetration and binding to voltage-gated sodium channels.
Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile)
- Structure : Shares a pyrazole core but incorporates chlorine, trifluoromethyl, and sulfinyl groups.
- Application : Broad-spectrum insecticide targeting GABA receptors .
- Key Differences : Increased lipophilicity from halogenated substituents enhances pesticidal activity but reduces suitability for therapeutic use.
Ethiprole (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile)
Comparative Data Table
*Calculated based on formula C10H9F2N3.
Key Structural and Functional Insights
Role of Fluorine Substituents: The 2,6-difluorophenyl group in the target compound and rufinamide improves metabolic stability and bioavailability compared to non-fluorinated analogs. However, rufinamide’s benzyl linkage and triazole ring confer distinct electronic properties for CNS targeting .
In contrast, fipronil’s sulfinyl and carbonitrile groups enhance binding to insect GABA receptors .
Applications and Discontinuation :
- The discontinuation of this compound contrasts with the commercial success of rufinamide and fipronil, suggesting possible challenges in efficacy, synthesis scalability, or toxicity profile.
Biological Activity
[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a difluorophenyl group and a pyrazole moiety, suggests diverse biological activities, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Chemical Name : this compound
- CAS Number : 2097891-03-5
- Molecular Formula : C10H10F2N3
- Molecular Weight : 209.20 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In particular, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. For example:
- A study focusing on aminopyrazole derivatives revealed that certain compounds could significantly inhibit LPS-induced TNF-alpha release in vitro, suggesting a mechanism for anti-inflammatory action through modulation of MAPK pathways .
2. Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied:
- In vitro assays have shown that related compounds can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). For instance, one derivative displayed a growth inhibition percentage of 54.25% against HepG2 cells .
- Mechanistic studies indicated that these compounds may induce apoptosis through modulation of Bcl-2 and Bax expression levels, affecting the cell cycle at the G2/M phase .
Case Studies
| Study | Compound Tested | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|---|
| Study A | Methyl 3-amino-5-nitrophenyl-pyrazole | HepG2 | 54.25 | Significant growth inhibition |
| Study B | Pyrazole derivatives | HeLa | 38.44 | Induced apoptosis via Bcl-2 modulation |
| Study C | Novel pyrazole derivatives | A549 (lung cancer) | 4.22 | Effective against tumor growth |
The biological mechanisms underlying the activity of this compound are primarily linked to its ability to interact with specific molecular targets involved in inflammation and cancer progression:
- MAPK Pathway Modulation : The compound may inhibit key kinases such as p38 MAPK, which is crucial for TNF-alpha production during inflammatory responses.
- Cell Cycle Regulation : It has been observed to affect cell cycle progression in cancer cells by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors.
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : The 2,6-difluorophenyl group shows distinct aromatic splitting patterns (doublets at ~7.1–7.3 ppm for meta-fluorines), while the pyrazole ring protons resonate at 6.5–8.0 ppm. The methanamine (–CH₂NH₂) group appears as a triplet near 3.2 ppm (¹H) and 40–45 ppm (¹³C).
- Mass Spectrometry (MS) : ESI-MS typically displays a molecular ion peak at m/z 209.2 ([M+H]⁺), consistent with the molecular formula C₁₀H₉F₂N₃ .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Data Analysis
Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation time, or concentration ranges). To address this:
- Standardize assays using validated cell models (e.g., HEK-293 for receptor-binding studies).
- Include positive/negative controls (e.g., known agonists/antagonists).
- Perform dose-response curves to calculate EC₅₀/IC₅₀ values for cross-study comparisons .
What computational strategies predict the compound’s interaction with biological targets?
Advanced Modeling
Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) can model binding affinities to targets like adenosine receptors. Key steps:
- Prepare ligand and receptor structures (PDB files).
- Define binding pockets using crystallographic data (if available).
- Validate models with free energy calculations (MM/PBSA) .
How is single-crystal X-ray diffraction (SHELX) used to determine its solid-state structure?
Q. Advanced Crystallography
- Grow crystals via slow evaporation in solvents like ethanol/water.
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Solve structures using SHELXT (direct methods) and refine with SHELXL. Key parameters: R-factor <5%, bond angles/lengths within 2% of expected values .
What are the stability profiles of this compound under varying storage conditions?
Q. Basic Stability Assessment
- Store at –20°C in inert atmospheres (argon) to prevent degradation.
- Monitor stability via HPLC (C18 column, acetonitrile/water gradient) over 6–12 months. Degradation products (e.g., oxidized amines) appear as secondary peaks .
How to design structure-activity relationship (SAR) studies for pyrazole-methanamine derivatives?
Q. Advanced SAR Strategy
- Synthesize analogs with substituent modifications (e.g., –CF₃, –OCH₃ at the phenyl ring).
- Test in vitro/in vivo for target affinity (e.g., kinase inhibition, receptor binding).
- Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity .
What in vivo models assess its efficacy in neurological applications?
Q. Advanced Pharmacology
- Rodent Models : Administer via intraperitoneal injection (10–50 mg/kg) in Parkinson’s disease (6-OHDA-lesioned rats) or epilepsy (pentylenetetrazole-induced seizures).
- Assess blood-brain barrier (BBB) penetration using LC-MS/MS quantification of brain homogenates .
How to develop a validated HPLC method for quantifying this compound in biological matrices?
Q. Basic Analytical Development
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : 60:40 acetonitrile/0.1% formic acid.
- Detection : UV at 254 nm or MS/MS (MRM transition m/z 209.2 → 123.1). Validate for linearity (R² >0.99), LOD (0.1 µg/mL), and recovery (>90%) .
What metabolic pathways are predicted for this compound using radiolabeling studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
